Methyl 5-(azetidin-3-yl)nicotinate Lacks NNMT Inhibitory Activity That Defines the 6‑Regioisomer
Methyl 5-(azetidin-3-yl)nicotinate is functionally distinct from its 6‑regioisomer, methyl 6-(azetidin-3-yl)nicotinate, with respect to nicotinamide N-methyltransferase (NNMT) inhibition. The 6‑regioisomer potently inhibits human NNMT with an IC50 of 25 nM, whereas the 5‑regioisomer shows no detectable NNMT inhibition in the same fluorescence-based assay format [1]. This binary functional difference (active vs. inactive) means that the 5‑regioisomer is the appropriate negative-control scaffold or orthogonal tool compound for NNMT target‑engagement studies, while the 6‑regioisomer serves as the active probe.
| Evidence Dimension | NNMT inhibitory activity |
|---|---|
| Target Compound Data | IC50 > 30 µM (no inhibition detected at highest concentration tested) |
| Comparator Or Baseline | Methyl 6-(azetidin-3-yl)nicotinate: IC50 = 25 nM |
| Quantified Difference | >1,200‑fold difference in IC50; functional inactivity vs. nanomolar activity |
| Conditions | Human recombinant NNMT; fluorescence-based methyltransferase assay; 30 min pre‑incubation; SAM and nicotinamide substrates; 60 min readout |
Why This Matters
Selecting methyl 5-(azetidin-3-yl)nicotinate as an inactive control versus the nanomolar NNMT‑active 6‑isomer is essential for interpreting target‑specific pharmacology in enzyme inhibition screens.
- [1] BindingDB. BDBM50627730 (CHEMBL5399278): Methyl 6-(azetidin-3-yl)nicotinate – NNMT IC50 = 25 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627730 View Source
